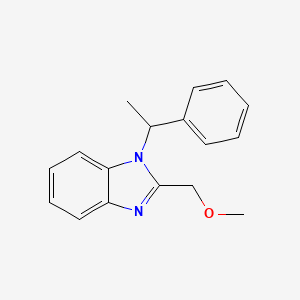

2-(methoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxymethyl)-1-(1-phenylethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13(14-8-4-3-5-9-14)19-16-11-7-6-10-15(16)18-17(19)12-20-2/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWSCPMNWHZIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(methoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

- Molecular Formula : C17H18N2O

- Molecular Weight : 266.344 g/mol

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several synthetic routes, primarily focusing on the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes:

- Step 1 : Formation of the benzodiazole ring via cyclization reactions.

- Step 2 : Introduction of the methoxymethyl and phenylethyl groups through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including this compound. Key findings include:

- Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, it has shown effectiveness against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines .

- Mechanisms of Action : The compound appears to induce apoptosis and inhibit key signaling pathways involved in cancer cell survival, such as the AKT and ERK pathways .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects:

- Cytokine Modulation : Studies indicate that the compound can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act by inhibiting enzymes involved in tumor progression and inflammation.

- Receptor Interaction : Its structural properties allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses.

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzodiazole derivatives:

| Study | Findings |

|---|---|

| Kamal et al. (2010) | Identified significant anticancer properties in benzodiazole derivatives, including apoptosis induction in A431 cells. |

| Mokesch et al. (2020) | Demonstrated that modifications to the benzodiazole structure enhance anticancer efficacy against multiple cancer types. |

| El-Helby et al. (2019) | Showed that certain benzodiazole derivatives can effectively lower inflammatory markers in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.